molecular formula C23H22N2O4S B2374430 2-(4-methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899726-91-1

2-(4-methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2374430
CAS RN: 899726-91-1
M. Wt: 422.5
InChI Key: GELKCQNWBTXNST-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of Benzothiazine Compounds

Research into the efficient synthesis of benzothiazine compounds and their derivatives has been a significant area of interest. For instance, a study described the synthesis of arylidenebenzothiazine compounds through Knoevenagel condensation, highlighting a method for producing various benzothiazine derivatives with potential applications in materials science and catalysis. This synthesis pathway underscores the versatility and reactivity of benzothiazine frameworks for further functionalization and application development (Souza et al., 2010).

Photocatalytic Applications

Another area of significant interest is the photocatalytic applications of benzothiazine derivatives. A study on the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes on TiO2 under visible light irradiation exemplifies the potential of benzothiazine-based compounds in photocatalytic processes. This research suggests that derivatives of benzothiazines might be used to enhance the efficiency of photocatalytic reactions, which are crucial for environmental remediation and sustainable chemistry (Higashimoto et al., 2009).

Antimicrobial and Antiproliferative Properties

The structural versatility of benzothiazine derivatives enables their application in the development of new antimicrobial and antiproliferative agents. For example, a study on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability and antimicrobial activity. These findings highlight the potential of benzothiazine and thiadiazole derivatives in pharmaceutical research, particularly in developing new therapeutic agents with targeted biological activities (Gür et al., 2020).

Synthesis of Novel Benzothiadiazinyl Derivatives

The synthesis of novel benzothiadiazinyl derivatives for anticancer activity underscores the chemical diversity and potential of benzothiazines in drug discovery. Research in this area focuses on designing and synthesizing new compounds that show promise in inhibiting cancer cell growth, further demonstrating the importance of benzothiazine derivatives in medicinal chemistry (Kamal et al., 2011).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-17-7-3-4-8-19(17)16-24-21-9-5-6-10-22(21)30(27,28)25(23(24)26)15-18-11-13-20(29-2)14-12-18/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKCQNWBTXNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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